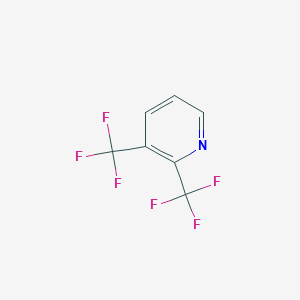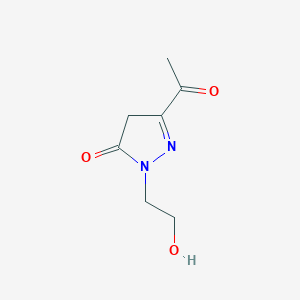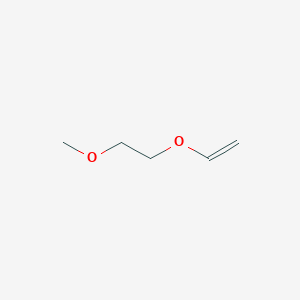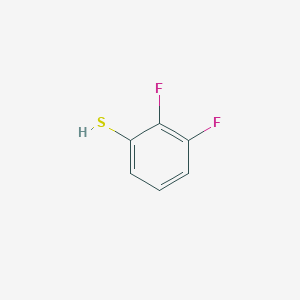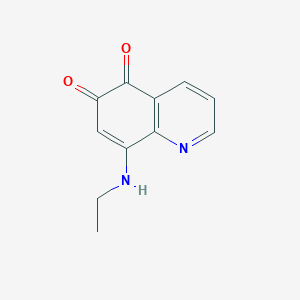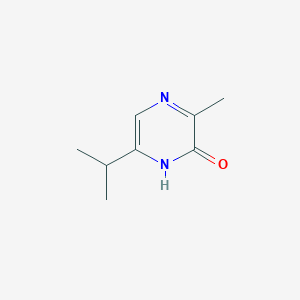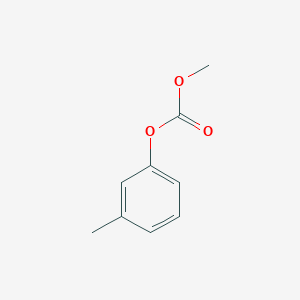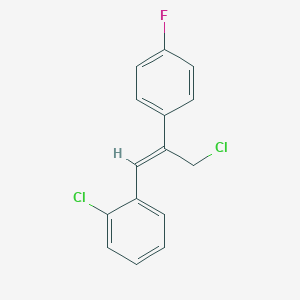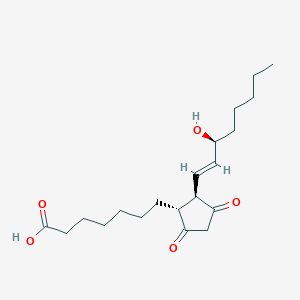
Prostaglandin K1
描述
前列腺素K1是一种源自花生四烯酸的生物活性脂类化合物。前列腺素是一组在动物体内具有多种激素样作用的生理活性脂类化合物。它们参与各种生理过程,例如炎症、血流、血凝块形成和分娩诱导。
作用机制
前列腺素K1通过与细胞表面上的特定G蛋白偶联受体结合发挥作用。这种相互作用启动细胞内信号转导,包括环磷酸腺苷(cAMP)和钙离子(Ca2+)诱导的级联反应。 这些途径导致各种生理反应,例如血管舒张、抑制血小板聚集和调节炎症 .
类似化合物:
- 前列腺素E1
- 前列腺素F2α
- 前列腺素I2
- 血栓烷A2
- 白三烯
比较: 前列腺素K1在其特定的受体相互作用和介导的生理反应中是独特的。虽然前列腺素E1和前列腺素I2主要参与血管舒张和抑制血小板聚集,但前列腺素F2α更多地与子宫收缩相关。 血栓烷A2促进血小板聚集和血管收缩,而白三烯参与炎症反应 .
前列腺素K1独特的受体相互作用和信号通路使其成为研究和治疗应用中的宝贵化合物。
生化分析
Biochemical Properties
Prostaglandin K1 plays a role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Cyclooxygenase is involved in the initial steps of prostaglandin synthesis, converting arachidonic acid to prostaglandin H2, which is then further metabolized to various prostaglandins, including this compound . This compound is resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase in vitro, which suggests it may have a prolonged effect compared to other prostaglandins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of smooth muscle cells, endothelial cells, and platelets. By acting on the Prostaglandin E2 receptor subtype EP1, this compound can modulate intracellular signaling pathways that regulate inflammation, vasodilation, and platelet aggregation . These effects are crucial in maintaining vascular homeostasis and responding to injury or inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific receptors and enzymes. As an agonist of the Prostaglandin E2 receptor subtype EP1, it activates downstream signaling cascades involving G-proteins and second messengers such as cyclic AMP (cAMP). This activation can lead to changes in gene expression and enzyme activity, ultimately influencing cellular responses such as inflammation and vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors in determining its long-term effects on cellular function. This compound is known to be resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase, which may contribute to its prolonged activity in vitro . Long-term studies have shown that this compound can maintain its effects on cellular processes such as inflammation and vasodilation over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate inflammation and vasodilation without causing significant adverse effects. At high doses, this compound may induce toxic effects, including excessive vasodilation and hypotension . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to prostaglandin synthesis and degradation. It is synthesized from arachidonic acid through the action of cyclooxygenase and other enzymes. This compound is resistant to degradation by 15-hydroxyprostaglandin dehydrogenase, which may result in prolonged activity and accumulation in tissues . This resistance to metabolism can influence metabolic flux and the levels of other metabolites in the pathway.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. This compound’s resistance to metabolism may also influence its distribution, allowing it to exert prolonged effects in target tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct this compound to specific compartments or organelles within the cell, affecting its activity and function. For example, localization to the plasma membrane can facilitate interactions with cell surface receptors, while localization to the nucleus can influence gene expression .
准备方法
合成路线和反应条件: 前列腺素K1可以通过化学酶促过程合成。这涉及使用溴代醇作为科里内酯的自由基等效物,科里内酯在两步中合成。 手性环戊烷核心以高对映选择性引入,脂链通过溴代醇形成、镍催化的交叉偶联和维蒂希反应掺入 .
工业生产方法: 前列腺素的工业生产通常涉及使用科里内酯中间体。 科里法采用具有环戊烷片段上立体中心的δ-内酯和γ-内酯中间体来连接前列腺素侧链 .
化学反应分析
反应类型: 前列腺素K1经历各种类型的化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 前列腺素K1可以使用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等试剂进行。
取代: 取代反应通常涉及使用溴或氯等试剂进行卤化。
主要形成的产物: 从这些反应中形成的主要产物包括各种前列腺素类似物和衍生物,它们用于不同的治疗应用 .
科学研究应用
前列腺素K1具有广泛的科学研究应用:
化学: 用作研究脂类氧化和还原反应的模型化合物。
生物学: 在细胞信号传导和生理过程的调节中发挥作用。
医学: 用于治疗青光眼、肺动脉高血压等疾病,并诱导分娩。
相似化合物的比较
- Prostaglandin E1
- Prostaglandin F2α
- Prostaglandin I2
- Thromboxane A2
- Leukotrienes
Comparison: Prostaglandin K1 is unique in its specific receptor interactions and the physiological responses it mediates. While Prostaglandin E1 and Prostaglandin I2 are primarily involved in vasodilation and inhibition of platelet aggregation, Prostaglandin F2α is more associated with uterine contractions. Thromboxane A2 promotes platelet aggregation and vasoconstriction, whereas leukotrienes are involved in inflammatory responses .
This compound’s distinct receptor interactions and signaling pathways make it a valuable compound in both research and therapeutic applications.
属性
IUPAC Name |
7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWZYMMLVHIVSU-IYCNHOCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348011 | |
| Record name | Prostaglandin K1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69413-73-6 | |
| Record name | Prostaglandin K1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


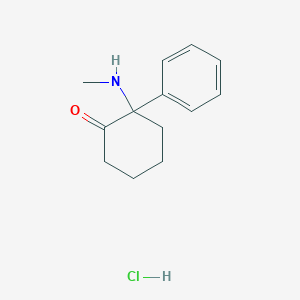
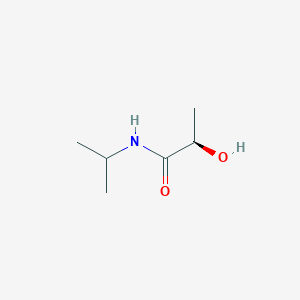
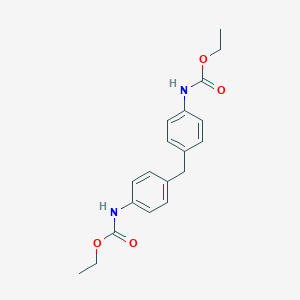
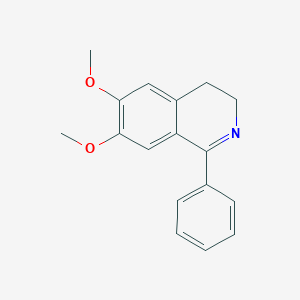
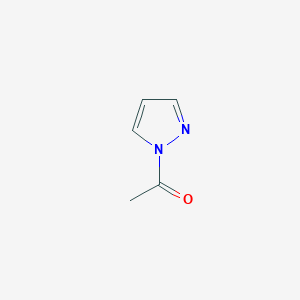
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
